Sodium (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]-3,5-dihydroxyhept-6-enoate is a complex organic compound primarily classified as a hydroxymethylglutaryl-CoA reductase inhibitor. This class of compounds is known for its role in lowering cholesterol synthesis in the body. The compound is also referred to by its commercial name, Pitavastatin, and is widely used in the treatment of hyperlipidemia and cardiovascular diseases.
Sodium (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]-3,5-dihydroxyhept-6-enoate is classified as:
The synthesis of sodium (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]-3,5-dihydroxyhept-6-enoate involves several key steps:
The synthesis typically requires advanced organic chemistry techniques, including:
The molecular structure of sodium (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]-3,5-dihydroxyhept-6-enoate can be represented using various structural formulas including SMILES and InChI notations.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈F₁N₂O₃ |
Molecular Weight | 880.28 g/mol |
Hydrogen Bond Donor Count | 4 |
Hydrogen Bond Acceptor Count | 12 |
Rotatable Bond Count | 14 |
Topological Polar Surface Area | 187 Ų |
The compound exhibits stereochemistry with defined stereocenters contributing to its biological activity .
The primary chemical reactions involving sodium (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]-3,5-dihydroxyhept-6-enoate include:
These reactions are essential for understanding the stability and reactivity of the compound during storage and administration.
The mechanism of action for sodium (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]-3,5-dihydroxyhept-6-enoate involves:
Clinical studies have demonstrated significant reductions in low-density lip
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1
CAS No.: 387825-07-2